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molecular formula C8H2F3N3O4 B1362620 2,6-Dinitro-4-(trifluoromethyl)benzonitrile CAS No. 35213-02-6

2,6-Dinitro-4-(trifluoromethyl)benzonitrile

Cat. No. B1362620
M. Wt: 261.11 g/mol
InChI Key: JVMGGCAIQROQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09067911B2

Procedure details

To a solution of 3 g (11.49 mmol) 2,6-dinitro-4-trifluoromethyl-benzonitrile (CAS: 35213-02-6) in 30 ml methanol at 0° C. under nitrogen, was added 2.3 ml (11.49 mmol) of a 5M sodium methoxide in methanol. The reaction mixture was stirred at 0° C. for 1.5 hours then poured into ice water, stirred for 60 minutes and the product was collect by filtration. The crude solid was purified on silica (Eluent: heptane/ethyl acetate 0 to 30%) to provide 2.24 g (79%) of the title compound as a light yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[C:8]([N+]([O-])=O)[C:5]=1[C:6]#[N:7])([O-:3])=[O:2].[CH3:19][O-:20].[Na+]>CO>[CH3:19][O:20][C:8]1[CH:9]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[C:5]=1[C:6]#[N:7] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C#N)C(=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 60 minutes
Duration
60 min
FILTRATION
Type
FILTRATION
Details
the product was collect by filtration
CUSTOM
Type
CUSTOM
Details
The crude solid was purified on silica (Eluent: heptane/ethyl acetate 0 to 30%)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC1=C(C#N)C(=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.24 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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